molecular formula C9H11F2NO B13130721 1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine

1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine

Katalognummer: B13130721
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: NPGIHNQSNITLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a methylated amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,5-Difluoro-4-methoxyphenyl)ethanone
  • 1-(2,5-Difluoro-4-methoxyphenyl)-2-methoxyethanone
  • 1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine

Comparison: Compared to these similar compounds, 1-(2,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific amine group, which can significantly alter its chemical reactivity and biological activity. The presence of the methylated amine group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H11F2NO

Molekulargewicht

187.19 g/mol

IUPAC-Name

1-(2,5-difluoro-4-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-5-6-3-8(11)9(13-2)4-7(6)10/h3-4,12H,5H2,1-2H3

InChI-Schlüssel

NPGIHNQSNITLFR-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC(=C(C=C1F)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.